molecular formula C22H22N2O3S2 B2639076 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethylthiophene-2-sulfonamide CAS No. 946290-14-8

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethylthiophene-2-sulfonamide

Cat. No. B2639076
CAS RN: 946290-14-8
M. Wt: 426.55
InChI Key: KLZQZANUSFRQGM-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethylthiophene-2-sulfonamide, also known as BQS, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. BQS is a member of the tetrahydroquinoline family, which is known to have a range of biological activities.

Scientific Research Applications

Sulfonamide-Trapping Reactions

Sulfonamide-trapping reactions involving thermally generated benzynes are notable in synthetic chemistry. The process, engaging tertiary sulfonamides, leads to the formation of saturated heterocycles, like tetrahydroquinolines. This reaction is significant due to its potential in creating complex molecules, with the pathway determined by factors like the ring size of the N-containing zwitterion (Wang, Zheng, & Hoye, 2018).

Anticancer Properties

Research indicates that certain sulfonamide derivatives exhibit pro-apoptotic effects on cancer cells. This is achieved through the activation of apoptotic genes, potentially mediated by p38/ERK phosphorylation. Such findings highlight the therapeutic potential of sulfonamide compounds in cancer treatment (Cumaoğlu et al., 2015).

Radical Amidation on Aromatic Rings

The treatment of sulfonamides with (diacyloxyiodo)arenes under specific conditions leads to the formation of tetrahydroquinoline derivatives. This reaction is influenced by factors like the protecting group of the starting amides. Such reactions are integral in exploring new pathways for chemical synthesis (Togo et al., 1998).

Synthesis of Anticancer Agents

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been investigated for their potential as anticancer agents. This research underscores the importance of this chemical structure in developing novel pharmaceutical agents with significant biological properties (Redda, Gangapuram, & Ardley, 2010).

Cytotoxicity of Novel Derivatives

The synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline thiosemicarbazone derivatives has demonstrated notable cytotoxic potency against various cell lines. This research paves the way for developing new therapeutic agents for cancer treatment (Pingaew et al., 2012).

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-2-19-12-13-21(28-19)29(26,27)23-18-11-10-16-9-6-14-24(20(16)15-18)22(25)17-7-4-3-5-8-17/h3-5,7-8,10-13,15,23H,2,6,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZQZANUSFRQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethylthiophene-2-sulfonamide

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